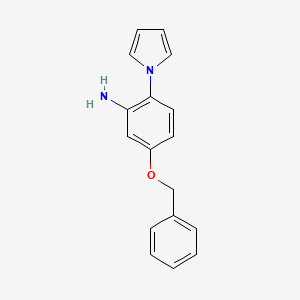

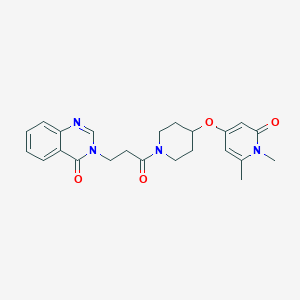

![molecular formula C19H16ClFN4O3S B2878450 N-(5-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide CAS No. 1428350-64-4](/img/structure/B2878450.png)

N-(5-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(5-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out . Without specific details on the reactions this compound undergoes, it’s difficult to provide a comprehensive analysis .Applications De Recherche Scientifique

Antitumor and Antimicrobial Activities

- Novel N-arylpyrazole-containing enaminones were synthesized and tested for their antitumor and antimicrobial activities. These compounds demonstrated inhibition effects on human breast and liver carcinoma cell lines, showing comparable effects to standard treatments like 5-fluorouracil. This indicates the potential of such compounds, which share functional groups with the requested compound, in cancer research and therapy (Riyadh, 2011).

Synthesis of Substituted Pyridine Derivatives

- Enaminones served as key intermediates in the synthesis of substituted pyridine derivatives, highlighting their utility in the development of novel chemical entities with potential biological activities. The versatility in reactions and the production of compounds with significant biological properties suggest the importance of such structures in medicinal chemistry and drug design (Schroeder et al., 2009).

Novel Syntheses and Biological Activities

- The synthesis and antitumor screening of novel 3-phenylthiazolo[4,5-d]pyrimidin-2-thione derivatives revealed compounds with significant activity against human tumor cell lines. Such studies demonstrate the potential for compounds with similar molecular frameworks to be developed into effective antitumor agents (Becan & Wagner, 2008).

Photophysical Properties

- Research into the photophysical properties of 3-aminopyridin-2(1H)-ones, including 4-aryl substituted derivatives, revealed effective phosphors with significant quantum yields. These findings underscore the relevance of such compounds in developing materials with desirable optical properties, which can be applied in various scientific fields (Shatsauskas et al., 2019).

Mécanisme D'action

Target of Action

The primary targets of this compound are currently unknown. It is known that the presence of chlorine in low molecular weight compounds affects its biological activity by altering the electrophilicity of carbon in the c-cl bond .

Mode of Action

It is known that the compound was synthesized by refluxing a mixture of 3-chloro-2-methylphenylthiourea and 4-fluorophenacylbromide in ethanol solvent in the absence of a catalyst . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. It is known that thiazole derivatives have been used in the treatment of various conditions such as hiv infections, various types of cancer, hypertension, schizophrenia, allergies, and also bacterial and fungal infections . This suggests that the compound may affect similar pathways.

Pharmacokinetics

The ADME properties of this compound are currently unknown. It is known that the compound has potential antibacterial activity . This suggests that the compound may have good bioavailability and could be absorbed, distributed, metabolized, and excreted effectively in the body.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. It is known that the compound has potential antitumor activity . This suggests that the compound may have a cytotoxic effect on tumor cells.

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown. It is known that the compound is synthesized in the absence of a catalyst , suggesting that it may be stable under a variety of conditions.

Propriétés

IUPAC Name |

N-[5-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN4O3S/c20-13-7-12(1-2-14(13)21)22-17(26)9-25-5-3-15-16(8-25)29-19(23-15)24-18(27)11-4-6-28-10-11/h1-2,4,6-7,10H,3,5,8-9H2,(H,22,26)(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUHXCUGFXPZFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C(S2)NC(=O)C3=COC=C3)CC(=O)NC4=CC(=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

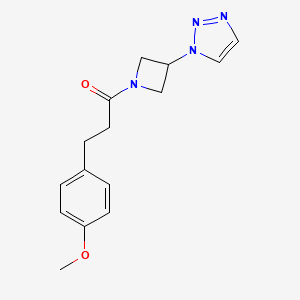

![6-Acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2878368.png)

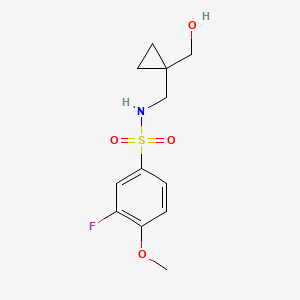

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2878373.png)

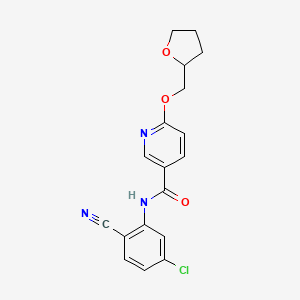

![3-benzyl-7-(4-(furan-2-carbonyl)piperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2878381.png)

![benzo[d][1,3]dioxol-5-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2878383.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acrylamide](/img/structure/B2878387.png)

![Tert-butyl 3-cyano-4-[3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B2878388.png)